3-(Boc-aminoethyloxy)benzonitrile
Overview
Description
3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate, is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
3-(Boc-aminoethyloxy)benzonitrile is a valuable compound in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminoethyloxy)benzonitrile typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The general synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Ether formation: The protected amine is then reacted with 3-cyanophenol in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminoethyloxy)benzonitrile undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution reactions: The major products formed are substituted derivatives of this compound.
Deprotection reactions: The major product is the free amine derivative of the compound.
Mechanism of Action
The mechanism of action of 3-(Boc-aminoethyloxy)benzonitrile involves its reactivity as a protected amine and nitrile compound. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The nitrile group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-(Boc-aminoethyloxy)benzonitrile can be compared with other similar compounds, such as:
3-(Boc-aminoethoxy)benzonitrile: Similar in structure but with different substituents on the aromatic ring.
3-(Boc-aminoethyloxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
3-(Boc-aminoethyloxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLXOPZPOLOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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